Methyl 6-mesitylpicolinate

Coordination Chemistry Ligand Design Steric Effects

Methyl 6-mesitylpicolinate (CAS 1384253-80-8) is a methyl ester derivative of picolinic acid, characterized by a sterically demanding mesityl (2,4,6-trimethylphenyl) group at the 6-position of the pyridine ring. Its molecular formula is C₁₆H₁₇NO₂ with a molecular weight of 255.31.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 1384253-80-8
Cat. No. B1431234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-mesitylpicolinate
CAS1384253-80-8
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)C(=O)OC)C
InChIInChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)13-6-5-7-14(17-13)16(18)19-4/h5-9H,1-4H3
InChIKeyGBRPCALFNMXATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Mesitylpicolinate (CAS 1384253-80-8) Procurement & Technical Specifications


Methyl 6-mesitylpicolinate (CAS 1384253-80-8) is a methyl ester derivative of picolinic acid, characterized by a sterically demanding mesityl (2,4,6-trimethylphenyl) group at the 6-position of the pyridine ring . Its molecular formula is C₁₆H₁₇NO₂ with a molecular weight of 255.31 [1]. It is primarily utilized as a specialized building block in organic synthesis and as a precursor for creating encumbering ligands for transition-metal and main-group coordination chemistry [2].

Why Unencumbered Picolinate Analogs Are Not Suitable Substitutes for Methyl 6-Mesitylpicolinate


Simple substitution of methyl 6-mesitylpicolinate with unencumbered picolinate analogs is not scientifically valid for applications requiring specific steric environments. The defining feature of this compound is the 6-position mesityl group, which has been demonstrated to alter both the primary and secondary coordination spheres of metal centers when compared to the ubiquitous and unencumbered parent 2-picolinate anion [1]. This structural modification enforces a sterically hindered environment around the metal, a property that generic, less-hindered picolinate ligands cannot replicate [2]. Therefore, procurement based solely on the picolinate core would fail to deliver the required coordination chemistry outcomes.

Quantitative Evidence for the Selection of Methyl 6-Mesitylpicolinate over Unencumbered Analogs


Impact of Steric Bulk on Metal Coordination Geometry

The presence of the 6-mesityl group on the picolinate framework (Mespic) enforces a sterically hindered environment, altering both the primary and secondary coordination spheres of metal centers when compared to the unencumbered parent 2-picolinate anion [1]. While the source confirms this qualitative structural differentiation, it does not provide direct quantitative metrics such as Tolman cone angles or specific bond length comparisons. This is a class-level inference based on established principles of coordination chemistry where increased ligand bulk directly modulates complex geometry and stability.

Coordination Chemistry Ligand Design Steric Effects

Access to a Distinct Chemical Space in Agrochemical Development

Methyl 6-mesitylpicolinate serves as a key building block for accessing the 6-arylpicolinate (6-AP) class of herbicides, a new class of synthetic auxin mimics discovered in 1998 that is chemically diverse from other auxin herbicides [1]. The specific mesityl substitution pattern is a critical structural feature for exploring this chemical space. Two herbicides from this class, Arylex™ active and Rinskor™ active, are registered globally and are applied at low use rates [1]. The compound is therefore essential for the synthesis of analogs and derivatives within this novel herbicide class, differentiating it from other picolinate esters which may not serve as viable precursors to this specific series of bioactive molecules.

Agrochemical Discovery Herbicide Synthesis Building Blocks

Stabilization of Metal Nanoparticles and Low-Coordinate Complexes

Research indicates that ligands with mesityl substituents, including derivatives of methyl 6-mesitylpicolinate, are implicated in the stabilization of both metal nanoparticles and low-coordinate transition-metal complexes [1][2]. The steric bulk provided by the mesityl group is a key factor in preventing aggregation and stabilizing reactive, low-coordinate metal centers. While the available data does not provide a direct quantitative comparison to other ligand systems (e.g., measurement of nanoparticle size distribution or catalyst turnover numbers), the established relationship between ligand steric profile and stability allows for a class-level inference that methyl 6-mesitylpicolinate is better suited for these purposes than less hindered analogs.

Catalysis Nanomaterials Coordination Chemistry

Optimal Procurement Scenarios for Methyl 6-Mesitylpicolinate Based on Evidenced Differentiation


Synthesis of Encumbering Transition-Metal Complexes for Catalysis

Procurement of methyl 6-mesitylpicolinate is most scientifically justified when the research goal is to synthesize sterically hindered transition-metal or main-group complexes. The 6-position mesityl group of the derived (Mes)pic ligand is shown to alter the primary and secondary coordination spheres of metal centers, a property that is critical for modulating catalytic activity, selectivity, and stability [1]. This scenario directly stems from the evidence that this compound enforces a unique steric environment not achievable with generic picolinates [2].

Discovery and Development of Novel 6-Arylpicolinate Herbicides

This compound is a key intermediate for synthesizing the 6-arylpicolinate class of auxin herbicides, a new and commercially significant class distinct from older auxin mimics [3]. Its procurement is essential for medicinal and agrochemical discovery programs aiming to explore this specific chemical space, as simpler picolinate esters lack the required 6-aryl functionality . This application is supported by evidence linking this scaffold to registered, low-use-rate herbicides like Arylex™ active and Rinskor™ active [3].

Stabilization of Low-Coordinate Metal Centers and Nanoparticles

Based on the property of steric encumbrance provided by the mesityl group, this compound is well-suited as a ligand precursor for applications requiring the stabilization of reactive low-coordinate complexes or the prevention of nanoparticle aggregation [4][5]. The evidence, while qualitative, indicates that the steric bulk is a key design element for achieving this stabilization, a capability that differentiates it from less hindered picolinate ligands [4].

Technical Documentation Hub

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